molecular formula C9H11N3O5S B14825450 N-(5-Cyclopropoxy-4-nitropyridin-3-YL)methanesulfonamide

N-(5-Cyclopropoxy-4-nitropyridin-3-YL)methanesulfonamide

Cat. No.: B14825450
M. Wt: 273.27 g/mol
InChI Key: AJTXFHZQTWVBBA-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-4-nitropyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11N3O5S and a molecular weight of 273.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C9H11N3O5S

Molecular Weight

273.27 g/mol

IUPAC Name

N-(5-cyclopropyloxy-4-nitropyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H11N3O5S/c1-18(15,16)11-7-4-10-5-8(9(7)12(13)14)17-6-2-3-6/h4-6,11H,2-3H2,1H3

InChI Key

AJTXFHZQTWVBBA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=CC(=C1[N+](=O)[O-])OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-4-nitropyridin-3-YL)methanesulfonamide involves several steps. One common method includes the nitration of pyridine derivatives. For instance, the reaction of pyridine with N2O5 in an organic solvent produces the N-nitropyridinium ion, which can then be reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, and the methanesulfonamide group can be added via a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound typically involves continuous flow synthesis to ensure safety and efficiency. For example, the nitration of pyridine N-oxide with HNO3 and H2SO4 followed by reaction with PCl3 can be performed in a continuous flow system to minimize the accumulation of potentially explosive intermediates .

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-4-nitropyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyridines, and various sulfonamide derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(5-Cyclopropoxy-4-nitropyridin-3-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-4-nitropyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving the modulation of enzyme activity and receptor interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitropyridine derivatives such as 3-nitropyridine and 4-nitropyridine. These compounds share structural similarities but differ in their functional groups and specific chemical properties .

Uniqueness

N-(5-Cyclopropoxy-4-nitropyridin-3-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and biological activity compared to other nitropyridine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

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